molecular formula C25H46ClN B1625221 Tetradecyldimethyl(ethylbenzyl)ammonium chloride CAS No. 27479-29-4

Tetradecyldimethyl(ethylbenzyl)ammonium chloride

Cat. No.: B1625221
CAS No.: 27479-29-4
M. Wt: 396.1 g/mol
InChI Key: QPDOMSFIXQWROY-UHFFFAOYSA-M
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Description

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness in disinfecting and sanitizing surfaces, making it a valuable component in various industrial and medical applications. The compound’s chemical formula is C25H46ClN, and it appears as a white crystalline powder or solid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tetradecylamine with dimethyl sulfate to form tetradecyldimethylamine. This intermediate is then reacted with ethylbenzyl chloride to produce the final quaternary ammonium compound.

  • Step 1: Formation of Tetradecyldimethylamine

      Reactants: Tetradecylamine, Dimethyl sulfate

      Conditions: The reaction is carried out in an organic solvent such as toluene or ethanol, under reflux conditions.

      :

      Equation: C14H29NH2+(CH3)2SO4C14H29N(CH3)2+H2SO4\text{C}_{14}\text{H}_{29}\text{NH}_2 + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{C}_{14}\text{H}_{29}\text{N}(\text{CH}_3)_2 + \text{H}_2\text{SO}_4 C14​H29​NH2​+(CH3​)2​SO4​→C14​H29​N(CH3​)2​+H2​SO4​

  • Step 2: Quaternization

      Reactants: Tetradecyldimethylamine, Ethylbenzyl chloride

      Conditions: The reaction is conducted in an organic solvent like acetone or ethanol, at elevated temperatures.

      :

      Equation: C14H29N(CH3)2+C8H9ClC25H46ClN\text{C}_{14}\text{H}_{29}\text{N}(\text{CH}_3)_2 + \text{C}_8\text{H}_9\text{Cl} \rightarrow \text{C}_{25}\text{H}_{46}\text{ClN} C14​H29​N(CH3​)2​+C8​H9​Cl→C25​H46​ClN

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization and filtration to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tetradecyldimethyl(ethylbenzyl)ammonium chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

    Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding alcohol and amine.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxides, and other nucleophilic species.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted ammonium compounds.

    Hydrolysis Products: Ethylbenzyl alcohol and tetradecyldimethylamine.

Scientific Research Applications

Chemistry

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Biology

In biological research, it is employed as a disinfectant and antiseptic agent. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Medicine

The compound is used in the formulation of antiseptic solutions and disinfectants for medical equipment and surfaces. It helps prevent the spread of infections in healthcare settings.

Industry

In industrial applications, this compound is used in water treatment, textile processing, and as a preservative in various products. It helps control microbial growth and extend the shelf life of products.

Mechanism of Action

Tetradecyldimethyl(ethylbenzyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This results in the death of the microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecyltrimethylammonium Chloride: Commonly used in fabric softeners and hair conditioners.

Uniqueness

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is unique due to its specific alkyl chain length and the presence of the ethylbenzyl group, which enhances its antimicrobial efficacy and solubility in organic solvents. This makes it particularly effective in applications requiring strong antimicrobial action and compatibility with organic systems.

By understanding the properties, synthesis, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from healthcare to industrial processes.

Properties

IUPAC Name

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25;/h18-21H,5-17,22-23H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOMSFIXQWROY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872364
Record name N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27479-29-4, 2241747-27-1
Record name Dimethyl ethylbenzyl myristyl ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, ar-ethyl-N,N-dimethyl-N-tetradecyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylbenzyl)dimethyltetradecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL ETHYLBENZYL MYRISTYL AMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B352L6576U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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